molecular formula C18H22N2O4S2 B2841929 5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 953956-43-9

5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2841929
CAS No.: 953956-43-9
M. Wt: 394.5
InChI Key: SLCZDUWARZIFFJ-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Heterocyclization Reactions: These reactions involve the formation of the thiophene ring from various substrates.

    Functionalization: After forming the thiophene ring, further functionalization is carried out to introduce the sulfonamide and morpholino groups.

Chemical Reactions Analysis

5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:

This compound’s unique combination of functional groups and structural features distinguishes it from other thiophene derivatives, contributing to its specific properties and applications.

Properties

IUPAC Name

5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-2-15-8-9-18(25-15)26(22,23)19-12-17(21)20-10-11-24-16(13-20)14-6-4-3-5-7-14/h3-9,16,19H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCZDUWARZIFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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